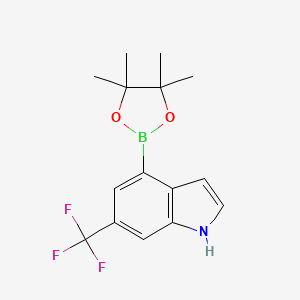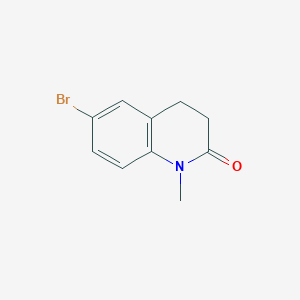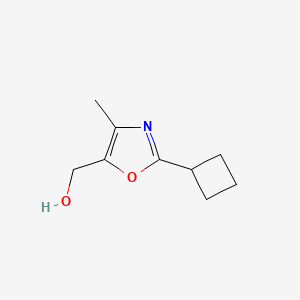
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole” is a boronic ester derivative of an indole molecule. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a trifluoromethyl group at the 6-position of the indole, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position of the indole .Chemical Reactions Analysis
The boronic ester group in this compound could potentially undergo a variety of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which could be used to couple this compound with a variety of other organic molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the boronic ester group could make this compound susceptible to hydrolysis .Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole and related compounds have been extensively studied for their synthesis and characterization. These studies often involve confirming compound structures through various spectroscopic techniques and X-ray diffraction. For instance, the synthesis and characterization of related compounds have been documented, highlighting the use of FT-IR, 1H NMR, 13C NMR, and MS spectroscopies, along with single-crystal X-ray diffraction to confirm molecular structures (Liao, Liu, Wang, & Zhou, 2022). Such research provides foundational knowledge for further exploration of these compounds in various applications.
Fluorescent Probes Development
Indole derivatives, including those related to this compound, have been investigated for their potential as fluorescent probes. A study on the synthesis of a novel near-infrared fluorescence probe of carbazole borate ester incorporating indole demonstrated the innovative use of these compounds in developing sensitive detection tools for scientific and medical applications (You-min, 2014).
Molecular Structure and DFT Studies
Density Functional Theory (DFT) studies play a crucial role in understanding the molecular structure and electronic properties of complex organic compounds. Research involving DFT calculations to compare optimized molecular structures with X-ray diffraction data helps in elucidating the conformational and electronic characteristics of these compounds, which is vital for their potential applications in material science and organic electronics (Wu, Chen, Chen, & Zhou, 2021).
Antimicrobial Activity
The exploration of new antimicrobial agents is a critical area of research, especially with the rising threat of antibiotic resistance. Indole derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antimicrobial properties. Such studies contribute to the discovery of novel compounds that could potentially be developed into new classes of antimicrobial agents (El-Sayed, Abdel Megeid, & Abbas, 2011).
Propiedades
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BF3NO2/c1-13(2)14(3,4)22-16(21-13)11-7-9(15(17,18)19)8-12-10(11)5-6-20-12/h5-8,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDAPXPYKCPQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=CN3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2830939.png)



![(2-Methoxyphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2830944.png)


![2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one](/img/structure/B2830948.png)
![Methyl 2-((6-fluorobenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2830950.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2830951.png)
![(Z)-4-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2830952.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide](/img/structure/B2830954.png)
![1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2830955.png)

